Plasma Elimination Half-Life: Laninamivir (67 h) vs. Oseltamivir Carboxylate (6–10 h), Zanamivir (2 h), and Peramivir (7.7–20.8 h)
Laninamivir exhibits a plasma elimination half-life of approximately 67 hours (range 64.7–74.4 h in healthy adults) following a single inhaled dose of its prodrug laninamivir octanoate, which is 6.7- to 33.5-fold longer than the half-lives of the other three licensed neuraminidase inhibitors [1]. This extended half-life is the PK basis for laninamivir's single-dose therapeutic regimen, contrasting with the twice-daily, 5-day regimens required for oseltamivir (t₁/₂ = 6–10 h for oseltamivir carboxylate) and zanamivir (t₁/₂ = ~2 h), and the once-daily 5–10 day intravenous regimen for peramivir (t₁/₂ = 7.7–20.8 h) [1][2].
| Evidence Dimension | Plasma elimination half-life (t₁/₂) |
|---|---|
| Target Compound Data | 67 h (laninamivir, after single inhaled 40 mg LO; range 64.7–74.4 h in healthy adults) |
| Comparator Or Baseline | Oseltamivir carboxylate: 6–10 h; Zanamivir: ~2 h; Peramivir: 7.7–20.8 h |
| Quantified Difference | Laninamivir t₁/₂ is 6.7–11.2× longer than oseltamivir, 33.5× longer than zanamivir, and 3.2–8.7× longer than peramivir |
| Conditions | Clinical pharmacokinetic studies in healthy adult volunteers; plasma concentration-time data following therapeutic dosing |
Why This Matters
The ~67 h half-life uniquely enables a single-inhalation complete treatment course, eliminating the adherence burden of multi-day, multi-dose regimens and directly impacting clinical trial design and procurement decisions for in vivo studies.
- [1] Bai Y, Jones JC, Wong S, Zanin M, Lee A, Palese P, et al. Neuraminidase inhibitors for the treatment of influenza: pharmacological properties and clinical use. Viruses. 2021;13(4):624. Table 1. doi:10.3390/v13040624 View Source
- [2] Ishizuka H, Yoshiba S, Okabe H, Yoshihara K. Clinical pharmacokinetics of laninamivir, a novel long-acting neuraminidase inhibitor, after single and multiple inhaled doses of its prodrug, CS-8958, in healthy male volunteers. J Clin Pharmacol. 2010;50(11):1319-1329. View Source
